1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride PF-5274857 is a potent, orally active and selective hedgehog (Hh) signaling pathway inhibitor with an IC50 of 5.8 nM and a Ki of 4.6 nM. PF-5274857 was found to effectively penetrate the blood-brain barrier and inhibit Smo activity in the brain of primary medulloblastoma mice, resulting in improved animal survival rates. PF-5274857 was orally available and metabolically stable in vivo. PF-5274857 is a potentially attractive clinical candidate for the treatment of tumor types including brain tumors and brain metastasis driven by an activated Hh pathway.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0005724
InChI: InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H
SMILES: CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl
Molecular Formula: C20H26Cl2N4O3S
Molecular Weight: 473.4 g/mol

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride

CAS No.:

Cat. No.: VC0005724

Molecular Formula: C20H26Cl2N4O3S

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride -

Specification

Molecular Formula C20H26Cl2N4O3S
Molecular Weight 473.4 g/mol
IUPAC Name 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H
Standard InChI Key GULNFUQAVPTTQV-UHFFFAOYSA-N
SMILES CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl
Canonical SMILES CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Identity

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride is characterized by a specific molecular composition that defines its chemical identity. The compound has a molecular formula of C20H26Cl2N4O3S and a molecular weight of 473.4 g/mol. This molecular weight places it in the medium range for organic compounds and contributes to its specific physicochemical properties. The compound's IUPAC name accurately reflects its complex structure, which includes multiple nitrogen-containing heterocycles, a chlorine substituent, and a methylsulfonyl functional group.

Structural Features and Functional Groups

The chemical structure of this compound exhibits several distinctive features worthy of detailed analysis. It contains a piperazine ring connected to a pyridine system that is further substituted with a chlorine atom and a dimethylpyridine group. The piperazine ring is also connected to a methylsulfonylpropanone chain, creating a compound with multiple functional groups. The presence of the hydrochloride salt form indicates that one of the nitrogen atoms is protonated, which affects its solubility and other physicochemical properties.

The structural elements can be categorized as follows:

Structural ComponentDescription
Core StructureSubstituted piperazine ring system
Key SubstituentsChloropyridine, dimethylpyridine, methylsulfonylpropanone
Functional GroupsSulfonyl (SO₂), ketone (C=O), heterocyclic nitrogen atoms
Salt FormHydrochloride

Physicochemical Properties

Physical Characteristics

Based on its structure, 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride is likely to exist as a crystalline solid at standard temperature and pressure. The hydrochloride salt formation typically enhances water solubility compared to the free base form. The compound's multiple aromatic rings contribute to its stability, while the presence of the sulfonyl group adds to its polarity.

Solubility Profile

The solubility characteristics of this compound are influenced by its various structural components:

Solvent TypeExpected SolubilityContributing Factors
WaterModerate to goodHydrochloride salt formation, polar groups
AlcoholsGoodHydrogen bonding capabilities
Aprotic Polar SolventsGoodInteraction with polar functional groups
Non-polar SolventsPoorIonic character and polar groups

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride likely involves multiple steps due to its complex structure. A general synthetic route would potentially involve the formation of the substituted pyridine core, followed by coupling reactions to attach the piperazine ring and the methylsulfonylpropanone chain. The final step would involve conversion to the hydrochloride salt through treatment with hydrochloric acid.

The synthesis might include several key reactions:

  • Cross-coupling reactions (such as Suzuki or Negishi coupling) to form the chloro-dimethylpyridyl-pyridine core

  • Nucleophilic substitution to attach the piperazine ring

  • Acylation reaction to introduce the methylsulfonylpropanone chain

  • Salt formation with HCl

Purification Techniques

Purification of this compound would likely employ standard organic chemistry techniques including:

Purification MethodApplication
RecrystallizationFrom appropriate solvent systems to obtain pure crystals
Column ChromatographyTo separate the target compound from reaction by-products
HPLCFor analytical purity assessment and potential preparative separation
Salt FormationTo improve crystallinity and facilitate purification
Therapeutic AreaRationale
Neuropsychiatric DisordersPiperazine-containing compounds often show CNS activity
Anti-inflammatory AgentsComplex heterocyclic structures with similar features have shown such activity
Antimicrobial DevelopmentPyridine-based compounds have precedent in this area
Enzyme InhibitorsSulfonyl groups can interact with enzyme active sites

Chemical Research Applications

Beyond potential biological applications, this compound might serve as:

  • A synthetic intermediate for more complex molecules

  • A ligand for coordination chemistry and catalysis

  • A structural analog for structure-activity relationship studies

  • A reference standard for analytical method development

Analytical Characterization

Spectroscopic Properties

The spectroscopic profile of 1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride would exhibit distinctive features that could aid in its identification and purity assessment:

Analytical TechniqueExpected Characteristics
¹H NMRSignals for aromatic protons (pyridine rings), methyl groups, piperazine protons, and methylsulfonylpropanone chain
¹³C NMRCharacteristic signals for carbonyl carbon, pyridine carbons, and aliphatic carbons
Mass SpectrometryMolecular ion peak corresponding to M+ at approximately 473 m/z with characteristic fragmentation pattern
IR SpectroscopyDistinctive bands for S=O stretching, C=O stretching, C=N stretching (pyridine rings)
UV-Visible SpectroscopyAbsorption maxima related to the aromatic systems

Chromatographic Behavior

The compound's chromatographic profile would be influenced by its structural features:

Chromatographic MethodExpected Behavior
Reversed-phase HPLCModerate to high retention on C18 columns due to aromatic rings
Thin-layer ChromatographyDistinctive Rf values in various solvent systems
Gas ChromatographyLimited applicability due to molecular weight and polarity
Ion-exchange ChromatographyInteraction with cation exchangers due to protonated nitrogen
Stability AspectAnticipated Characteristics
Thermal StabilityModerate stability with potential decomposition at elevated temperatures
Hydrolytic StabilityPotential sensitivity to strongly basic conditions due to the hydrochloride salt and sulfonyl group
PhotostabilityPossible sensitivity to light due to aromatic systems
Oxidative StabilityModerate stability with potential oxidation at the sulfur atom

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